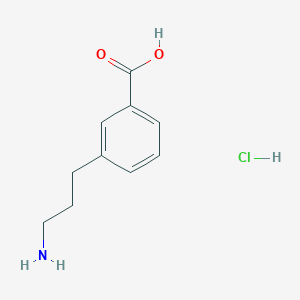

3-(3-Aminopropyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-aminopropyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQSMUQVWLINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Bifunctional Organic Molecules As Synthetic Precursors

Bifunctional organic molecules are compounds that possess two distinct functional groups. wikipedia.org Their importance in synthetic chemistry stems from their ability to act as versatile building blocks and linkers, enabling the construction of complex molecules and materials. oup.com The presence of two reactive sites within a single molecule allows for controlled, stepwise reactions, which is fundamental to processes like step-growth polymerization for creating materials such as polyesters and polyamides. fiveable.me

Furthermore, bifunctional reagents contribute to more atom-economical and sustainable synthetic pathways. researchgate.net By participating as dual coupling partners, they can facilitate the creation of complex structures while minimizing waste. researchgate.net This approach is central to modern synthetic strategies that prioritize efficiency and environmental considerations.

Structural Characteristics and Chemical Reactivity of 3 3 Aminopropyl Benzoic Acid

3-(3-Aminopropyl)benzoic acid is characterized by a benzoic acid core substituted at the meta-position with a propyl amine chain. This unique arrangement of a carboxylic acid group on an aromatic ring and a primary amine on a flexible alkyl chain dictates its chemical behavior and utility.

The two functional groups—the carboxylic acid and the primary amine—exhibit their characteristic reactivities. The carboxylic acid group can undergo esterification, amidation, and reduction, while the primary amine can participate in reactions such as acylation, alkylation, and Schiff base formation. The presence of both an acidic and a basic center means the molecule can exist in various protonation states, including as a zwitterion, depending on the pH of the environment.

The reactivity of each functional group can be selectively addressed through the use of protecting groups, a common strategy in organic synthesis to achieve controlled, stepwise modifications. oup.com For instance, the amine can be protected while reactions are performed on the carboxylic acid, and vice versa.

In acidic media, the reactivity of aminocarboxylic acids can be complex. The protonation of the amino group can create a positively charged ammonium (B1175870) species, which can repel the formation of an acylium cation from the carboxylic acid group, making certain reactions like Friedel-Crafts acylation challenging without specific strategies to mitigate this charge-charge repulsion. mdpi.com Conversely, the amino group of aminobenzoic acids can be converted to a diazonium salt, which is a versatile intermediate for a variety of transformations, including Sandmeyer reactions to introduce a range of substituents onto the aromatic ring. scirp.orgresearchgate.net

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1346604-68-9 sigmaaldrich.comsynzeal.combiosynth.comnih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₄ClNO₂ biosynth.comnih.gov |

| Molecular Weight | 215.68 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| InChI Key | MLHQSMUQVWLINA-UHFFFAOYSA-N sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

An Overview of Current Research Trends Utilizing Aromatic Aminocarboxylic Acid Scaffolds

Established Synthetic Routes for 3-(3-Aminopropyl)benzoic Acid

The construction of this compound can be approached through established and reliable synthetic methodologies. These routes often serve as the foundation for further optimization and development of more efficient processes.

Alkylation Strategies for Aminopropyl Chain Installation

Alkylation reactions provide a direct method for introducing the aminopropyl group. These strategies often begin with a benzoic acid derivative that is subsequently modified. One common approach involves the use of a haloalkylamine or a protected version thereof to alkylate a suitable nucleophile attached to the benzoic acid ring system. The development of effective methodologies for the N-alkylation of amines with reagents like alkyl halides is a significant area of research, although it can present challenges such as overalkylation and the generation of stoichiometric waste. researchgate.net

Reduction of Nitro-Substituted Precursors to Amines

A widely employed and robust strategy for the synthesis of aminobenzoic acids involves the reduction of a corresponding nitro-substituted precursor. unimi.itprepchem.com This method benefits from the commercial availability of various nitrobenzoic acid derivatives. The conversion of the nitro group to a primary amine is a key transformation in organic synthesis. unimi.it

The reduction of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation and chemical reduction. unimi.it Catalytic hydrogenation often utilizes transition metal catalysts such as palladium or platinum on a solid support, under a hydrogen atmosphere. google.com The reaction conditions, including temperature and pressure, can be optimized to achieve high yields and selectivity. google.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule. For instance, the electrochemical reduction of m-nitrobenzoic acid has been studied, demonstrating that different products can be obtained by varying the pH and the nature of the electrode. researchgate.net Another metal-free approach involves the use of boron triiodide (BI3), generated in situ from potassium borohydride (B1222165) (KBH4) and iodine (I2), which has been shown to be an effective reductant for a wide range of nitroarenes. nih.gov

Catalytic Approaches and Reaction Conditions Optimization

The efficiency of synthetic routes to this compound can be significantly enhanced through the use of catalysis and the optimization of reaction parameters.

Investigation of Catalyst Systems for Selective Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the context of synthesizing amino-functionalized benzoic acids, catalyst systems are investigated for key transformations such as C-H activation and nitro group reduction.

For instance, directed C-H activation using an iridium catalyst has been explored for the late-stage amination of benzoic acids. nih.gov This approach allows for the direct introduction of an amino group onto the aromatic ring, potentially streamlining the synthetic sequence. nih.gov The choice of catalyst, such as CpIr(H₂O)₃SO₄ over [CpIrCl₂]₂, can be crucial to avoid the use of insoluble silver salts for in-situ activation. nih.gov Similarly, copper-catalyzed reactions have been investigated for the formation of aniline (B41778) derivatives from benzoic acids. nih.gov

In the reduction of nitroarenes, a variety of catalyst systems have been developed. Noble metal catalysts like gold and silver nanoparticles have shown high activity and selectivity. unimi.it Non-noble metal catalysts based on iron, cobalt, and nickel are also being explored as more sustainable alternatives. unimi.it Furthermore, carbonaceous bio-based materials, such as activated carbon, have been successfully used to promote the reduction of a nitro group in the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water. mdpi.com

Process Optimization for Yield and Purity Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing by-product formation and reaction time. Key parameters that are often fine-tuned include temperature, pressure, solvent, and catalyst loading.

In the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde using a carbonaceous catalyst in subcritical water, the reaction temperature was identified as a crucial parameter, with 300 °C being optimal for the yield of the final product. mdpi.com A patent describing the preparation of a benzoic acid derivative highlights the importance of controlling the temperature and reaction time during hydrolysis to ensure complete reaction and high yield. googleapis.com The optimization of catalyst loading is also a key consideration. For example, in a boric acid-catalyzed amidation reaction, it was found that increasing the catalyst amount could shorten the reaction time, although a very high loading could lead to a decrease in yield. sciepub.com

The following table provides an example of parameter optimization for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde. mdpi.com

| Entry | Substrate (mmol) | Water (mL) | Temperature (°C) | Time (h) | Yield of 3-ABA (%) |

| 1 | 10 | 55 | 300 | 6 | 59 |

| 2 | 5 | 55 | 300 | 6 | 55 |

| 3 | 20 | 55 | 300 | 6 | 52 |

| 4 | 10 | 35 | 300 | 6 | 48 |

| 5 | 10 | 65 | 300 | 6 | 57 |

| 6 | 10 | 55 | 250 | 6 | 35 |

| 7 | 10 | 55 | 280 | 6 | 45 |

| 8 | 10 | 55 | 310 | 6 | 53 |

| 9 | 10 | 55 | 300 | 2 | 41 |

| 10 | 10 | 55 | 300 | 4 | 51 |

| 11 | 10 | 55 | 300 | 8 | 58 |

Mechanistic Insights into this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing existing methods and designing new, more efficient routes. The formation of the final product involves a sequence of chemical transformations, each with its own mechanistic pathway.

The reduction of a nitro group to an amine, a key step in many synthetic approaches, is generally understood to proceed through a series of intermediates. The Haber-Bosch model describes two possible pathways for the reduction of nitrobenzene (B124822) to aniline: a direct route and a condensation route. unimi.it In the direct pathway, the nitro group is successively reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. unimi.it The condensation pathway involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is further reduced to an azo, then a hydrazo, and finally cleaved to the aniline. unimi.it

In catalytic hydrogenations, the mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms from the catalyst to the nitro group. The nature of the catalyst and the support can influence the adsorption geometry and, consequently, the reaction pathway and selectivity. unimi.it

For alkylation reactions, the mechanism is typically a nucleophilic substitution, where an amine or a protected amine acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar substrate. The specifics of the mechanism (SN1 or SN2) will depend on the structure of the reactants and the reaction conditions.

An exploration of the chemical derivatization and functionalization of this compound reveals its versatility as a bifunctional molecule in organic synthesis. This compound possesses two key reactive sites: a carboxylic acid group on the benzene (B151609) ring and a primary amine at the terminus of a propyl chain. This dual functionality allows for a wide array of chemical modifications at either or both positions, making it a valuable building block for creating complex molecules, linkers for bioconjugation, and diverse chemical libraries.

Applications of 3 3 Aminopropyl Benzoic Acid in Advanced Materials Science

Polymer Chemistry: Building Blocks for Functional Polymers

The presence of both an amine and a carboxylic acid group on a single molecule allows 3-(3-Aminopropyl)benzoic acid to serve as a valuable monomer in step-growth polymerization. This process involves the stepwise reaction between functional groups of monomers to form polymers.

Synthesis of Polyamides and Polyesters with Tailored Properties

As an AB-type monomer, this compound can undergo self-condensation through the formation of amide bonds between the amino group of one molecule and the carboxylic acid group of another. This reaction yields aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. The direct polycondensation of aminobenzoic acids is a known method for creating such polymers. scispace.com The incorporation of the flexible aminopropyl chain and the meta-substitution pattern on the benzene (B151609) ring can disrupt the chain packing that is typical of aramids derived from para-substituted monomers. This structural modification is a strategy used to improve solubility and processability without significantly compromising thermal properties.

When copolymerized with diols, this compound can form polyester-amides. In this reaction, its carboxylic acid group reacts with the hydroxyl groups of the diol to form ester linkages, while its amino group can react with a dicarboxylic acid comonomer to form amide linkages. The resulting polymers combine the properties of both polyesters and polyamides. The specific attributes imparted by the this compound monomer are summarized in the table below.

| Structural Feature of Monomer | Anticipated Effect on Polymer Properties | Rationale |

|---|---|---|

| Aromatic Benzene Ring | Enhanced thermal stability and rigidity | The rigid ring structure increases the polymer's glass transition temperature (Tg). |

| Flexible Aminopropyl Chain | Increased flexibility and improved solubility | The aliphatic chain introduces kinks and increases the free volume between polymer chains, disrupting crystallinity. |

| Meta-Substitution Pattern | Enhanced solubility and processability | Unlike the linear, rigid chains of para-substituted aramids, the meta-linkage creates less regular polymer backbones that do not pack as efficiently. |

| Polar Amide/Ester Groups | Strong inter-chain hydrogen bonding | These interactions contribute to good mechanical strength and specific solvent affinities. |

Incorporation into Advanced Polymeric Networks and Resins

Beyond linear polymers, this compound can be incorporated into cross-linked polymeric networks and resins. Its dual functionality allows it to act as a linker or a modifier in complex macromolecular structures. For instance, it can be used as a crosslinking agent for epoxy resins, where the primary amine of the aminopropyl group reacts with the epoxide rings, while the carboxylic acid group can either remain as a functional pendant group or react with other components in the formulation.

In solid-phase synthesis, benzoic acid derivatives are commonly coupled to resins like Wang resin to act as linkers for combinatorial chemistry. sciforum.net Similarly, this compound can be grafted onto existing polymer backbones to introduce both acidic and basic functional groups. This modification can be used to create ion-exchange resins or polymers with enhanced adhesive properties. The presence of the benzoic acid moiety can also be leveraged in creating specialized resins, such as those used for heterogeneous catalysis. rsc.org

Surface Chemistry and Interfacial Modification

Anchoring Strategies for Substrate Functionalization

Surface functionalization relies on the ability of a molecule to form a stable bond with a substrate. This compound offers a robust platform for this purpose. The carboxylic acid group serves as an effective anchor for a variety of inorganic surfaces, particularly metal oxides and hydroxylated surfaces. It can bind to the surface through chemisorption, forming coordinate bonds with metal centers or hydrogen bonds with surface hydroxyl groups.

Once the molecule is anchored via its carboxyl group, the aminopropyl chain extends away from the surface, presenting a terminal primary amine group. This amine is available for subsequent chemical reactions, allowing for the covalent attachment of other molecules, polymers, or biomolecules. This two-step approach is a versatile strategy for tailoring surface properties. This is analogous to the widely used surface modification of materials with aminopropyl groups via silane chemistry, such as with 3-aminopropyltriethoxysilane (APTES), to introduce reactive amine functionalities. mdpi.commdpi.com

| Substrate Material | Anchoring Group | Binding Mechanism | Resulting Surface Functionality |

|---|---|---|---|

| Metal Oxides (e.g., Al₂O₃, TiO₂, SiO₂) | Carboxylic Acid (-COOH) | Coordinate bonding, hydrogen bonding | Terminal Amine (-NH₂) |

| Noble Metals (e.g., Gold, Silver) | Amine (-NH₂) | Coordinate bonding (N-Au) | Terminal Carboxylic Acid (-COOH) |

| Polymeric Substrates with -OH groups | Carboxylic Acid (-COOH) | Esterification (covalent), hydrogen bonding | Terminal Amine (-NH₂) |

| Carbon-based Materials (e.g., Graphene Oxide) | Amine (-NH₂) | Amidation with surface -COOH groups | Terminal Carboxylic Acid (-COOH) |

Development of Hybrid Materials with Enhanced Characteristics

The functionalization of surfaces with this compound is a foundational step in the creation of organic-inorganic hybrid materials. By forming a molecular bridge between a substrate and a subsequent layer, it enhances interfacial adhesion and allows for the combination of distinct material properties.

For example, a ceramic membrane functionalized with 3-(3-aminopropyl) groups can selectively chelate metal ions from a solution. hbku.edu.qa Similarly, anchoring this compound onto a filler particle, such as silica, can improve its dispersion and compatibility within a polymer matrix. The amine or carboxylic acid groups can form covalent bonds with the polymer matrix during curing, leading to a composite material with enhanced mechanical strength and thermal stability. This approach is critical in developing advanced composites where the interface dictates the material's bulk properties.

Role in Nanomaterial Synthesis and Assembly

In nanotechnology, molecules that can control the growth and stabilize nanoparticles are known as capping or stabilizing agents. This compound is well-suited for this role due to its ability to interact with nanoparticle surfaces.

During the synthesis of metal or metal oxide nanoparticles, the carboxylic acid group can coordinate to the particle surface. This coordination passivates the surface, preventing uncontrolled growth and aggregation of the nanoparticles, thereby allowing for control over their final size and shape. Studies with related molecules like p-aminobenzoic acid have shown its effectiveness as both a reducing and stabilizing agent in the synthesis of silver nanoparticles. ugm.ac.idresearchgate.net The benzoic acid moiety itself has been used to functionalize iron oxide nanoparticles. samipubco.com

The aminopropyl tail provides two key advantages. First, it imparts specific solubility characteristics to the nanoparticles, allowing them to be dispersed in various solvents. Second, the terminal amine group serves as a reactive site for post-synthesis modification. This allows the nanoparticles to be covalently linked to other structures, such as polymers, biomolecules, or other nanoparticles, facilitating the bottom-up assembly of more complex nanostructures and functional devices. This is a crucial strategy for applications in catalysis, sensing, and biomedical technologies. scispace.com

Role of 3 3 Aminopropyl Benzoic Acid in Supramolecular Chemistry and Molecular Recognition

Design Principles for Non-Covalent Molecular Assemblies

The rational design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. For 3-(3-aminopropyl)benzoic acid, the primary interactions governing its self-assembly are hydrogen bonding and metal-ligand coordination, which are fundamental to the fields of crystal engineering and the creation of metallo-supramolecular structures.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In this context, hydrogen bonding is a powerful tool for directing the assembly of molecules into predictable patterns. Aminobenzoic acids are particularly well-suited for creating robust hydrogen-bonded arrays because their carboxylic acid and amino groups can act as reliable hydrogen bond donors and acceptors. researchgate.net

Molecules like this compound possess multiple hydrogen bonding sites: the carboxylic acid group (donor and acceptor), the primary amine on the propyl chain (donor), and the nitrogen atom of the amine (acceptor). This multiplicity allows for the formation of diverse and extended hydrogen-bonding networks. nih.gov For instance, studies on related aminobenzoic acid isomers show that the interplay between carboxylic acid and amino groups leads to various supramolecular motifs, such as one-dimensional chains or two-dimensional sheets. nih.govnih.gov

| Interaction Type | Donor Group | Acceptor Group | Resulting Motif |

|---|---|---|---|

| Strong | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Centrosymmetric Dimers |

| Moderate | Carboxylic Acid (-COOH) | Amino Group (-NH2) | Chains, Sheets |

| Moderate | Amino Group (-NH2) | Carboxylic Acid (-COOH) | Chains, Sheets |

| Moderate | Amino Group (-NH2) | Amino Group (-NH2) | Inter-chain/Sheet Linkages |

Metal-ligand coordination is a cornerstone of supramolecular chemistry, enabling the construction of discrete, high-symmetry architectures and infinite coordination polymers, often known as metal-organic frameworks (MOFs). bldpharm.com The process involves the self-assembly of metal ions and organic ligands that provide lone pairs of electrons. nih.gov The directionality and well-defined coordination geometries of metal ions make this approach highly programmable.

This compound is an excellent candidate for a ligand in such systems. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the amino group can also participate in coordination, making it a versatile multitopic ligand. The selection of metal ions with different coordination preferences (e.g., tetrahedral, square planar, octahedral) and the flexible nature of the aminopropyl chain allow for the targeted synthesis of diverse structural topologies. bldpharm.comnih.gov

For example, rigid carboxylic acid ligands are known to form stable porous structures, whereas flexible ligands can result in novel framework arrangements. bldpharm.com The semi-flexible nature of this compound, combining a rigid benzoic acid core with a flexible aminopropyl tail, offers the potential to create frameworks that are both robust and potentially responsive to external stimuli. The synthesis of MOFs using ligands with similar functionalities has demonstrated the ability to create materials for applications in gas storage, separation, and catalysis. bldpharm.comnih.gov

Host-Guest Systems Utilizing this compound Derivatives

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. nih.gov The design of synthetic hosts capable of selective guest binding is a major goal in supramolecular chemistry, with applications ranging from sensing and separation to catalysis. nih.govacs.org

Derivatives of this compound can be engineered to act as hosts. By chemically modifying the basic structure, it is possible to create pre-organized cavities or binding pockets. For instance, multiple units of this compound could be linked together to form a macrocyclic or cage-like structure. The functional groups—aromatic rings, carboxylates, and amines—can then be positioned to create a specific binding environment within the host's cavity.

Molecular recognition is the specific binding of a guest molecule to a complementary host. The efficiency and selectivity of this process are determined by the sum of non-covalent interactions between the host and guest, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and π-π stacking.

A host derived from this compound could recognize guests through several mechanisms:

Hydrogen Bonding: The carboxylic acid and amino groups can form specific hydrogen bonds with complementary functional groups on a guest molecule, such as amides, ureas, or other carboxylic acids.

Electrostatic Interactions: The carboxylate anion (at neutral or basic pH) can form strong salt bridges with cationic guests, such as ammonium (B1175870) or metal ions.

π-π Stacking: The benzene (B151609) ring can interact favorably with other aromatic guests through π-π stacking, providing a driving force for complexation. researchgate.net

Hydrophobic Effects: The propyl chain and the aromatic ring contribute to a hydrophobic character that can drive the binding of nonpolar guests in aqueous media.

The combination of these interactions allows for the recognition of guests with specific shapes, sizes, and chemical functionalities. For example, a cyclodextrin (B1172386) host modified with an aminoalkylamino group has shown the ability to bind aromatic carboxylic acids, where the binding stability is influenced by charge and hydrophobicity. rsc.org This demonstrates how functional groups similar to those in this compound can be used to achieve specific molecular recognition.

The self-assembly of host-guest complexes can lead to the formation of larger, well-defined supramolecular architectures. nih.gov When host molecules derived from this compound bind to specific guests, the resulting complexes can act as building blocks for higher-order structures.

For example, if a host molecule possesses multiple binding sites, it could bind to several guest molecules simultaneously, leading to the formation of a network or polymer. Conversely, if a guest molecule has multiple recognition sites, it could bridge two or more host molecules. This hierarchical self-assembly process can be used to construct a variety of architectures, including capsules, nanotubes, and extended two- or three-dimensional networks. The final structure is determined by the geometry of the host and guest, the directionality of their interactions, and the stoichiometry of the complex.

Investigation of Intermolecular Interactions and Self-Organization

The self-organization of this compound into functional supramolecular structures is governed by a delicate balance of various intermolecular interactions. The primary forces at play are hydrogen bonding and π-π stacking, supplemented by weaker van der Waals forces. The presence of both a rigid aromatic core and a flexible aliphatic chain leads to complex self-assembly behavior.

The carboxylic acid and amino groups are powerful drivers of assembly through hydrogen bonding. In the solid state, these groups can form predictable patterns, leading to crystalline materials with well-defined structures. researchgate.net In solution, these same interactions can lead to the formation of soluble oligomers or larger aggregates. The flexible aminopropyl group adds a layer of complexity, as its conformational freedom can allow the molecule to adopt different shapes to maximize favorable interactions.

The aromatic ring facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent benzene rings align. This interaction is crucial for the organization of many aromatic molecules and often works in concert with hydrogen bonding to stabilize the resulting supramolecular assembly. researchgate.net The interplay between the directional, specific nature of hydrogen bonds and the less directional, but significant, π-stacking interactions dictates the final morphology of the self-organized structure, whether it be fibers, sheets, or more complex three-dimensional networks. Understanding and controlling these interactions is key to designing new materials based on this compound and its derivatives.

| Compound/System | Key Finding | Relevance to this compound | Reference |

|---|---|---|---|

| Isomers of Aminobenzoic Acid | Crystal structures are governed by different hydrogen-bonding motifs depending on the substituent position. | Predicts that the functional groups of the target molecule will form diverse and predictable hydrogen-bonded networks. | nih.gov |

| para-Aminobenzoic Acid (PABA) with Macrocycles | Forms organic salts where cations and anions are associated via charge-assisted hydrogen bonds. | Suggests potential for forming stable complexes with charged species through combined electrostatic and hydrogen-bonding interactions. | researchgate.netrsc.org |

| Carboxylic Acid Ligands in MOFs | Ligand flexibility (rigid vs. flexible) influences the final framework structure. | The semi-flexible nature of this compound could be used to create novel and potentially dynamic MOF structures. | bldpharm.com |

| Aminoalkylamino-β-cyclodextrins | Act as hosts for aromatic carboxylic acids, with binding influenced by charge and hydrophobicity. | Demonstrates the potential for derivatives to act as hosts in host-guest systems, utilizing similar functional groups for recognition. | rsc.org |

Computational and Theoretical Studies on 3 3 Aminopropyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into the intrinsic properties of a molecule. For a compound like 3-(3-aminopropyl)benzoic acid, these methods could elucidate its fundamental electronic characteristics and predict its reactivity.

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the molecule's energy at various geometries, researchers can identify the lowest energy conformation. These calculations also yield crucial energetic data, such as the total energy of the molecule, which is fundamental to understanding its stability. While specific DFT studies on this compound are not present in the surveyed literature, studies on other benzoic acid derivatives routinely employ functionals like B3LYP with basis sets such as 6-311G to achieve reliable results for geometry and energy. niscpr.res.in

Analysis of Electronic Properties and Charge Distribution

The distribution of electrons within a molecule is key to its chemical behavior. Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For this compound, an MEP map would likely show regions of negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups, highlighting their role as hydrogen bond donors.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For substituted benzoic acids, these electronic properties are known to be significantly influenced by the nature and position of the substituents.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for a flexible molecule like this compound with its aminopropyl side chain.

Exploration of Conformational Landscape and Flexibility

The aminopropyl chain of this compound can rotate around its single bonds, leading to a vast number of possible three-dimensional arrangements, or conformations. MD simulations can map out the molecule's conformational landscape by simulating its movements over time, identifying the most populated and lowest energy conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Modeling of Molecular Interactions for Scaffold Design

The structural framework, or scaffold, of this compound, with its distinct aromatic ring, carboxylic acid group, and a flexible basic amino group, makes it an interesting candidate for scaffold-based drug design. By understanding its preferred conformations and the nature of its intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), researchers can design new molecules with tailored properties. MD simulations can model how this scaffold interacts with a target protein's active site, providing a basis for designing derivatives with enhanced binding affinity. For instance, studies on other benzoic acid derivatives have shown that both the acidic and basic groups can form key interactions that are critical for biological activity.

Structure-Activity Relationship (SAR) Derivation in Chemical Research

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For a series of compounds based on the this compound scaffold, SAR studies would involve systematically modifying different parts of the molecule and observing the effect on a specific biological endpoint.

While no specific SAR studies for this compound were identified, general principles can be inferred from research on other aminobenzoic acid analogs. For example, quantitative structure-activity relationship (QSAR) studies on benzoic acid derivatives have often utilized quantum chemical parameters to build predictive models for their toxicity or other biological activities. nih.gov A hypothetical QSAR study on derivatives of this compound might explore how modifications to the aminopropyl chain length, substitutions on the benzene (B151609) ring, or alterations to the carboxylic acid group impact a particular activity.

The table below illustrates a hypothetical data structure for a QSAR study, which is currently not available for this compound but represents the type of data that would be generated.

| Compound ID | Modification | HOMO Energy (eV) | LUMO Energy (eV) | LogP | Biological Activity (IC50, µM) |

| 1 | This compound | - | - | - | - |

| 1a | N-acetylation of amino group | - | - | - | - |

| 1b | Methylation of carboxylic acid | - | - | - | - |

| 1c | Hydroxylation of phenyl ring | - | - | - | - |

Analytical Chemistry Research Methodologies for 3 3 Aminopropyl Benzoic Acid and Its Derivatives

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for separating 3-(3-Aminopropyl)benzoic acid from complex matrices, including reaction mixtures, biological samples, and related impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The amphoteric nature of this compound, containing both a basic aminopropyl group and an acidic carboxyl group, allows for the development of robust separation methods using various stationary and mobile phases.

Method development often focuses on reversed-phase or mixed-mode chromatography. helixchrom.comsielc.com In reversed-phase HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier such as acetonitrile (B52724) or methanol. For aminobenzoic acids, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can provide enhanced selectivity and resolution, especially for separating closely related isomers. helixchrom.comsielc.com Retention time and separation efficiency are controlled by adjusting the mobile phase composition, including the amount of organic modifier, buffer concentration, and pH. helixchrom.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzoic acid moiety contains a chromophore that absorbs UV light. sielc.com

Table 1: Typical HPLC Parameters for Aminobenzoic Acid Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 or C8; Mixed-Mode (Reversed-Phase/Cation-Exchange) | Stationary phase for separation based on hydrophobicity and/or ionic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) or acid (e.g., TFA) | Eluent system; composition is adjusted to control retention and selectivity. |

| pH | Acidic to neutral (e.g., 2.5 - 7.0) | Controls the ionization state of the amino and carboxyl groups, affecting retention. |

| Flow Rate | 0.5 - 1.5 mL/min | Determines the speed of the analysis and can influence separation efficiency. |

| Detector | UV-Vis (e.g., at 230 nm or 254 nm) | Monitors the column effluent for the analyte based on its UV absorbance. |

| Temperature | Ambient to moderately elevated (e.g., 25-40 °C) | Affects viscosity of the mobile phase and can improve peak shape and reproducibility. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile, polar compound due to its amino and carboxylic acid functional groups. These groups can lead to strong intermolecular interactions (like hydrogen bonding), preventing the compound from vaporizing without thermal decomposition. colostate.edu Therefore, direct GC analysis is not feasible.

To overcome this limitation, derivatization is required. This chemical modification process converts the polar functional groups into less polar, more volatile moieties. colostate.edu The most common derivatization strategies for compounds containing active hydrogens, such as carboxylic acids and amines, are silylation and alkylation (esterification). colostate.edu Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. Alkylation, often to form methyl esters, is another effective method. colostate.edu Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. jmchemsci.com

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids and Amines

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative |

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -COOH, -NH2 | Trimethylsilyl (TMS) ester and amine |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -COOH, -NH2 | Trimethylsilyl (TMS) ester and amine | |

| Alkylating Agents | Methanol/BF3 | -COOH | Methyl ester |

| Diazomethane | -COOH | Methyl ester | |

| DMF-DMA (N,N-Dimethylformamide dimethyl acetal) | -COOH, -NH2 | Methyl ester and dimethylaminomethylene amine |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons. For this compound, one would expect distinct signals for the aromatic protons, the three methylene (B1212753) (-CH₂-) groups of the propyl chain, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic protons would typically appear in the downfield region (δ 7-8 ppm), while the aliphatic protons of the propyl chain would be found in the upfield region (δ 1-3 ppm).

Table 3: Representative NMR Data for 3-Aminobenzoic Acid in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 12.45 | singlet | -COOH |

| 7.15 | triplet | Aromatic CH | |

| 7.04-7.09 | multiplet | Aromatic CH | |

| 6.73-6.75 | multiplet | Aromatic CH | |

| 5.29 | singlet | -NH₂ | |

| ¹³C NMR | 168.3 | - | C=O (Carboxyl) |

| 149.2 | - | Aromatic C-N | |

| 131.7 | - | Aromatic C-COOH | |

| 129.3 | - | Aromatic CH | |

| 118.4 | - | Aromatic CH | |

| 117.1 | - | Aromatic CH | |

| 114.9 | - | Aromatic CH |

Note: The spectrum of this compound would show additional signals corresponding to the three distinct methylene carbons and their attached protons in the aliphatic region.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the functional groups present in this compound. The IR spectrum is particularly useful for identifying characteristic absorption bands. nist.gov

The carboxylic acid group gives rise to two very distinct signals: a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and an intense C=O (carbonyl) stretching band around 1700 cm⁻¹. docbrown.info The primary amine group (-NH₂) shows N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations (ring breathing) in the 1600-1450 cm⁻¹ region. researchgate.net The aliphatic C-H bonds of the propyl chain will show stretching vibrations just below 3000 cm⁻¹. The collection of these bands provides a molecular "fingerprint" that can confirm the presence of the key structural features. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| ~3100 - 3000 | C-H stretch (aromatic) | Benzene (B151609) Ring |

| ~2960 - 2850 | C-H stretch (aliphatic) | Propyl Chain (-CH₂-) |

| ~1710 - 1680 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| ~1600, ~1475 | C=C stretch | Benzene Ring |

| ~1320 - 1210 | C-O stretch | Carboxylic Acid (-COOH) |

| 900 - 670 | C-H out-of-plane bend | Benzene Ring (substitution pattern) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nist.gov Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (179.22 g/mol ).

This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides clues to the molecule's structure. For this compound, fragmentation patterns are expected to arise from its constituent parts: the benzoic acid core and the aminopropyl side chain. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The aminopropyl chain can undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), a characteristic fragmentation for amines. libretexts.orgmiamioh.edu

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Likely Origin |

| 179 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of •OH radical from carboxyl group (M-17) |

| 134 | [C₁₀H₁₂N]⁺ | Loss of •COOH radical (M-45) |

| 120 | [C₈H₈O]⁺ | Cleavage of the propyl chain |

| 106 | [C₇H₆O]⁺ | Cleavage of the propyl chain with rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of ring substituents |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage of the aminopropyl chain |

Electrochemical Methods for Sensing and Reaction Monitoring

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds, including derivatives of this compound. These techniques are primarily based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte. The presence of the electroactive amino group and the aromatic ring in aminobenzoic acid isomers makes them suitable candidates for electrochemical analysis, typically through oxidative electropolymerization. researchgate.net This process allows for the modification of electrode surfaces, enhancing their sensitivity and selectivity for various target molecules.

While direct electrochemical sensing data for this compound is not extensively available in the reviewed literature, the methodologies applied to its isomers, such as 2-, 3-, and 4-aminobenzoic acid, provide a strong framework for its potential analysis. The electrochemical polymerization of these isomers, particularly through cyclic potential sweeps in acidic solutions, results in the formation of conductive polymer films on electrode surfaces. researchgate.net These modified electrodes can then be used for sensing applications.

For instance, films electropolymerized from aminobenzoic acid isomers exhibit significant electroactivity. researchgate.net Poly(o-aminobenzoic acid) films, for example, show two highly reversible redox transitions, while other isomers display a single, less reversible transition. researchgate.net The choice of electrode material, such as platinum, gold, or graphite (B72142), can also influence the characteristics of the resulting polymer film, with thicker coatings often achieved on graphite due to better adherence and higher porosity. researchgate.net

These polymer-modified electrodes have been successfully employed as sensitive layers in voltammetric sensors for a wide range of analytes. For example, a sensor based on electropolymerized 4-aminobenzoic acid (p-ABA) has been developed for the simultaneous determination of aromatic aldehydes, which are markers for the quality of cognac and brandy. nih.govmdpi.com The modification of a glassy carbon electrode with multi-walled carbon nanotubes and a poly(p-ABA) film leads to a significant enhancement in the electroactive surface area and a reduction in electron transfer resistance, thereby improving the sensor's performance. mdpi.comnih.gov

The analytical performance of these electrochemical sensors is often characterized by parameters such as linear range and limit of detection (LOD) for the target analyte.

Table 1: Performance of a Poly(p-ABA) Based Voltammetric Sensor for Aromatic Aldehydes

| Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) |

| Syringaldehyde | 0.075–7.5 and 7.5–100 | 0.018 |

| Vanillin | 0.50–7.5 and 7.5–100 | 0.19 |

| Data sourced from a study on a voltammetric sensor for markers of cognac and brandy quality. nih.govmdpi.com |

Similarly, a voltammetric sensor utilizing electropolymerized 4-aminobenzoic acid has been developed for the simultaneous quantification of synthetic food azo dyes, Sunset Yellow FCF and Tartrazine. mdpi.comnih.gov This sensor demonstrated high sensitivity with low detection limits.

Table 2: Analytical Characteristics of a Poly(4-ABA) Based Sensor for Food Azo Dyes

| Analyte | Linear Range (µmol L⁻¹) | Limit of Detection (LOD) (nmol L⁻¹) |

| Sunset Yellow FCF | 0.010–0.75 and 0.75–5.0 | 2.3 |

| Tartrazine | 0.010–0.75 and 0.75–5.0 | 3.0 |

| Data from the development of a voltammetric sensor for food azo dyes. mdpi.comnih.gov |

Furthermore, electrochemical immunosensors have been fabricated using aminobenzoic acid derivatives for the detection of biomolecules. rsc.org A novel platform for an immunosensor was created by electrochemically grafting the diazonium salt of 4-aminobenzoic acid onto a reduced graphene oxide-modified glassy carbon electrode. rsc.org This platform was then used for the covalent immobilization of specific antibodies for the sensitive determination of peptide YY, with a very low detection limit of 0.01 pg mL⁻¹. rsc.org

The versatility of aminobenzoic acid-based electrochemical sensors is also evident in their application for detecting metal ions. A sensor for copper ions (Cu²⁺) was developed by conjugating a Zn-based metal-organic framework with p-aminobenzoic acid via electropolymerization. tandfonline.com This sensor exhibited a wide linear range and a low detection limit for copper ions.

Table 3: Performance of a PABA-MOF Modified Electrode for Copper Ion Sensing

| Analyte | Linear Range (nM) | Limit of Detection (LOD) (nM) |

| Copper (II) ions | 0.05 to 250 | 0.014 |

| Data from a study on an electrochemical sensor for copper ions in milk and milk powder samples. tandfonline.com |

These examples collectively demonstrate the significant potential of electrochemical methods, particularly those involving electrode modification with electropolymerized aminobenzoic acids, for the sensitive and selective sensing of a wide array of chemical and biological substances. While direct applications for this compound are yet to be widely reported, the established methodologies for its isomers provide a clear and promising path for the development of dedicated electrochemical sensors and monitoring systems.

Future Directions and Emerging Research Avenues for 3 3 Aminopropyl Benzoic Acid

Integration into Advanced Organic Catalyst Design

The unique bifunctional nature of 3-(3-Aminopropyl)benzoic acid, possessing both a nucleophilic amine and a carboxylic acid group, presents intriguing possibilities for its application in advanced organic catalyst design. While direct utilization as a primary organocatalyst is an area ripe for exploration, current research into related functionalized benzoic acids provides a strong foundation for its potential roles.

One promising avenue is the use of this compound as a ligand in transition metal catalysis. The aminopropyl and carboxylate moieties can act as bidentate or bridging ligands, coordinating with metal centers to create catalysts with tailored electronic and steric properties. Research has shown that functionalized benzoic acids can be instrumental in transition-metal-catalyzed reactions, including C-H bond functionalization. The specific structure of this compound could influence the regioselectivity and efficiency of such catalytic transformations.

Furthermore, the compound is a prime candidate for incorporation into heterogeneous catalysts. For instance, it can be anchored to solid supports, such as silica-coated magnetic nanoparticles, to create recoverable and reusable catalytic systems. A study on urea-benzoic acid functionalized magnetic nanoparticles demonstrated the successful application of a dual acidic and hydrogen-bonding catalyst for the synthesis of various organic compounds. This suggests that this compound could be similarly employed to introduce both acidic and basic sites onto a solid support, creating a bifunctional heterogeneous catalyst for a range of organic reactions.

Future research could focus on synthesizing and characterizing novel catalysts incorporating this compound and evaluating their performance in various organic transformations.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalytic System | Potential Role of this compound | Example of Related Research |

|---|---|---|

| Transition Metal Catalysis | Ligand for metal centers, influencing selectivity and activity. | C-H bond functionalization of benzoic acid derivatives using iridium catalysts. |

| Heterogeneous Catalysis | Functional component on a solid support, providing acidic and basic sites. | Urea-benzoic acid functionalized magnetic nanoparticles for multicomponent reactions. nih.govnih.gov |

| Organocatalysis | Bifunctional catalyst for reactions requiring both acid and base catalysis. | Primary α-amino amides as multifunctional organocatalysts. |

Exploration in Bio-Inspired and Biomimetic Chemical Systems

The structure of this compound, reminiscent of amino acids, positions it as a valuable building block for the development of bio-inspired and biomimetic chemical systems. The ability of amino acids and their derivatives to self-assemble into ordered nanostructures through non-covalent interactions like hydrogen bonding, electrostatic interactions, and π-π stacking is a cornerstone of this field. beilstein-journals.orgnih.gov

The self-assembly of molecules is a fundamental process in nature, leading to the formation of complex and functional biological structures. beilstein-journals.org By mimicking these processes, scientists can create novel materials with unique properties. This compound, with its amine and carboxylic acid groups, can participate in hydrogen bonding and zwitterionic interactions, driving the formation of supramolecular assemblies such as nanofibers, vesicles, and hydrogels. These structures have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of other nanomaterials.

The field of bio-inspired polymers also presents significant opportunities. Aminobenzoic acids are recognized as building blocks for a variety of microbial natural products and can be used in the synthesis of high-performance bioplastics. mdpi.comresearchgate.net Incorporating this compound into polymer chains could lead to materials with enhanced biocompatibility, biodegradability, and specific recognition capabilities, mimicking the functionality of natural proteins and other biomacromolecules. nih.gov

Future research in this area could involve studying the self-assembly behavior of this compound under various conditions (e.g., pH, solvent) and exploring the properties of the resulting nanostructures. Furthermore, the synthesis and characterization of novel bio-inspired polymers incorporating this compound would be a significant step toward creating advanced functional materials.

Development of Responsive Materials and Smart Polymers

The development of "smart" polymers that respond to external stimuli is a rapidly growing area of materials science, and this compound is a promising candidate for the creation of such materials. Its amine and carboxylic acid functionalities make it particularly suitable for designing pH-responsive polymers.

A significant body of research exists on copolymers of N-(3-aminopropyl)methacrylamide (APM), a structurally similar compound, with acrylic acid (AA). researchgate.net These polyampholytes exhibit complex pH- and temperature-responsive behavior in aqueous solutions. researchgate.net For instance, a stoichiometric copolymer of APM and AA shows a lower critical solution temperature (LCST), meaning it phase-separates from water upon heating. researchgate.net The exact temperature of this transition can be tuned by altering the pH and ionic strength of the solution. researchgate.net Non-stoichiometric copolymers with a higher content of acrylic acid can exhibit upper critical solution temperature (UCST) behavior, becoming soluble upon heating. researchgate.net

Given the structural similarities, it is highly probable that polymers incorporating this compound would exhibit analogous pH- and thermo-responsive properties. The aromatic ring in this compound could introduce additional π-π stacking interactions, potentially leading to more complex and tunable responsive behaviors. These "smart" polymers could find applications in areas such as controlled drug delivery, where a change in local pH (e.g., in a tumor microenvironment) could trigger the release of a therapeutic agent.

Table 2: Responsive Behavior of Polyampholytes Based on N-(3-aminopropyl)methacrylamide (APM) and Acrylic Acid (AA)

| Copolymer Composition | Responsive Behavior | Stimuli |

|---|---|---|

| Stoichiometric (1:1 APM:AA) | LCST (Lower Critical Solution Temperature) | Temperature, pH, Ionic Strength |

Interdisciplinary Research with Emerging Technologies (e.g., Nanotechnology, Advanced Sensing)

The integration of this compound with emerging technologies like nanotechnology and advanced sensing opens up a vast landscape of possibilities for creating novel functional materials and devices. The ability to functionalize nanoparticles with organic molecules is a key strategy in developing advanced sensors with high sensitivity and selectivity. nih.gov

In the realm of nanotechnology, this compound can be used to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs). The carboxylic acid group can anchor the molecule to the nanoparticle surface, while the aminopropyl group provides a functional handle for further modification or for direct interaction with target analytes. Functionalized AuNPs have been extensively studied for their use in colorimetric sensors, where the binding of an analyte induces a change in the aggregation state of the nanoparticles, resulting in a visible color change. researchgate.net

Furthermore, the principles of molecular imprinting can be applied to create highly selective sensors. A study demonstrated the fabrication of a sensor for Vitamin B6 using a molecularly imprinted polymer of 3-aminobenzoic acid. This approach involves polymerizing the functional monomer (in this case, 3-aminobenzoic acid) in the presence of the target analyte (the template). After removal of the template, the polymer is left with cavities that are specifically shaped to recognize and bind the target molecule. Given its structural features, this compound could be an excellent functional monomer for creating molecularly imprinted polymers for the detection of a wide range of biologically and environmentally important molecules.

Future interdisciplinary research could focus on the synthesis and characterization of this compound-functionalized nanoparticles and their application in the development of novel sensors for various analytes. Additionally, the exploration of this compound in the fabrication of molecularly imprinted polymers for advanced sensing technologies holds significant promise.

Q & A

Q. Solutions :

- Buffered Systems : Use phosphate buffers (pH 7.4) with co-solvents like DMSO (≤10%) to enhance solubility.

- Stability Studies : Conduct accelerated degradation tests under varying temperatures and oxygen levels, analyzed via LC-MS to identify degradation products .

Advanced Question: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

Methodology :

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., enzymes or receptors). For example, dock derivatives into the active site of cyclooxygenase-2 (COX-2) to predict anti-inflammatory potential .

- QSAR Modeling : Train models on datasets of structurally related benzoic acid derivatives to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Validation : Compare predicted IC values with in vitro assays, such as enzyme inhibition studies using spectrophotometric methods .

Advanced Question: What analytical techniques are critical for resolving contradictions in spectral data for this compound complexes?

Answer:

Contradictions : Discrepancies in NMR shifts or IR stretching frequencies may arise from tautomerism or polymorphism.

Q. Resolution Workflow :

Multi-Technique Correlation : Combine IR (for carboxylate C=O stretches), H-N HMBC NMR (to probe amine environments), and powder XRD to assess crystallinity .

Dynamic NMR : Perform variable-temperature NMR to detect slow-exchange processes (e.g., protonation equilibria) .

Reference Databases : Cross-check spectral data against PubChem entries and NIST chemistry databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.